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Compound of Interest

Compound Name: Esmolol-d7 Hydrochloride

Cat. No.: B584036

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical
properties of Esmolol-d7 hydrochloride. It includes detailed experimental protocols for its
analysis and a thorough examination of its role in the context of the beta-1 adrenergic signaling
pathway. This document is intended to be a valuable resource for researchers, scientists, and
professionals involved in drug development and analytical chemistry.

Core Chemical Properties

Esmolol-d7 hydrochloride is the deuterated analog of Esmolol hydrochloride, a short-acting,
cardio-selective beta-1 adrenergic receptor antagonist. The incorporation of seven deuterium
atoms provides a distinct mass signature, making it an ideal internal standard for mass
spectrometry-based quantitative analysis of esmolol in biological matrices.[1]
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Property

Value

Source

Chemical Name

methyl 3-(4-(2-hydroxy-3-
((propan-2-yl-
d7)amino)propoxy)phenyl)prop
anoate, hydrochloride

[1]

4-[2-Hydroxy-3-[(1-methylethyl-

d7)amino]propoxy]benzenepro

Synonyms panoic Acid Methyl Ester [2]
Hydrochloride; ASL-8052-d7;
Brevibloc-d7

CAS Number 1346598-13-7 [2]

Molecular Formula

Ci16H18D7NO4 - HCI

[2]

338.9 g/mol (Hydrochloride

Molecular Weight 2]
salt)
The image you are
requesting do
Structure ar is no longer availahle.

| FgQUr.coo i

Physical and Chemical Properties

Quantitative data for Esmolol-d7 hydrochloride is not extensively reported in the literature.

However, the physical and chemical properties of its non-deuterated counterpart, Esmolol

hydrochloride, provide a close approximation.
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Property Value (for Esmolol HCI) Source

Melting Point 85-86 °C [3114]
White to off-white crystalline

Appearance [4]
powder

Water: Very soluble.[4]
Ethanol: Freely soluble.[4]
DMSO: ~25 mg/mL.[5]
Dimethylformamide: ~25
mg/mL.[5] Methanol: Soluble.
PBS (pH 7.2): ~10 mg/mL.[5]

Solubility

Not explicitly found for

Esmolol-d7 HCI. The amino
pKa .

group is expected to have a

pKa in the physiological range.

LogP (Octanol/Water) 0.42 (at pH 7.0) [4]

Experimental Protocols

Esmolol-d7 hydrochloride is primarily utilized as an internal standard in the quantitative
analysis of esmolol in biological samples, typically by liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

Quantification in Biological Matrices by LC-MS/MS

This protocol describes a general method for the quantification of esmolol in human plasma
using Esmolol-d7 hydrochloride as an internal standard.

2.1.1. Sample Preparation (Protein Precipitation)

e To 100 pL of human plasma in a microcentrifuge tube, add 10 pL of Esmolol-d7
hydrochloride internal standard solution (e.g., 1 pg/mL in methanol).

e Add 300 pL of ice-cold acetonitrile to precipitate proteins.
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e Vortex the mixture for 1 minute.
e Centrifuge at 14,000 rpm for 10 minutes at 4°C.

o Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of
nitrogen at 40°C.

o Reconstitute the residue in 100 pL of the mobile phase.

2.1.2. Liquid Chromatography

HPLC System: A standard high-performance liquid chromatography system.

e Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 um patrticle size).
» Mobile Phase A: 0.1% formic acid in water.

» Mobile Phase B: 0.1% formic acid in acetonitrile.

o Gradient:

0-0.5 min: 10% B

o

0.5-2.5 min: 10-90% B

[¢]

[e]

2.5-3.0 min: 90% B

3.0-3.1 min: 90-10% B

[e]

3.1-4.0 min: 10% B

o

e Flow Rate: 0.4 mL/min.
e Injection Volume: 10 pL.
e Column Temperature: 40°C.

2.1.3. Mass Spectrometry
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e Mass Spectrometer: A triple quadrupole mass spectrometer.
 lonization Source: Electrospray lonization (ESI) in positive mode.
e Multiple Reaction Monitoring (MRM) Transitions:

o Esmolol: Q1: 296.2 m/z —» Q3: 190.1 m/z

o Esmolol-d7: Q1: 303.2 m/z - Q3: 190.1 m/z

o Detection Parameters: Optimized for the specific instrument, including collision energy and
declustering potential.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR and 3C NMR spectra are used to confirm the chemical structure of Esmolol-d7
hydrochloride.

e In the *H NMR spectrum, the signals corresponding to the seven protons on the isopropyl
group of esmolol will be absent. The remaining proton signals would be consistent with the
esmolol structure.

« In the 13C NMR spectrum, the carbon atoms attached to deuterium will show a characteristic
splitting pattern (a triplet for a -CD- group and a septet for a -CDs group) and a significant
reduction in signal intensity due to the longer relaxation times of deuterated carbons.

2.2.2. Infrared (IR) Spectroscopy

e The IR spectrum of Esmolol-d7 hydrochloride will be very similar to that of esmolol
hydrochloride.

o Characteristic peaks would include:
o O-H stretching (alcohol and carboxylic acid) around 3300-2500 cm~1.

o N-H stretching (secondary amine) around 3300-3100 cm™~1.
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o C=0 stretching (ester) around 1730 cm™1,
o C-O stretching (ether and ester) around 1250-1000 cm~1.

o Aromatic C-H and C=C stretching in their respective regions.

e The C-D stretching vibrations will appear at a lower frequency (around 2200-2100 cm~1)
compared to C-H stretching vibrations (around 3000 cm~1), but may be weak and difficult to
observe.

Mechanism of Action and Signaling Pathway

Esmolol, the parent compound of Esmolol-d7 hydrochloride, is a selective antagonist of beta-
1 adrenergic receptors.[6] These receptors are predominantly found in the heart and are a key
component of the sympathetic nervous system's control over cardiac function.

Beta-1 Adrenergic Receptor Signaling Pathway

The binding of catecholamines (like norepinephrine and epinephrine) to the beta-1 adrenergic
receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. Esmolol
competitively blocks this binding, thereby inhibiting the downstream effects.
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Caption: Beta-1 Adrenergic Receptor Signaling Pathway and the inhibitory action of Esmolol.

Experimental Workflow for Studying Receptor Binding

The use of radiolabeled or fluorescently tagged ligands allows for the characterization of
receptor binding affinity and kinetics. Esmolol-d7 hydrochloride itself is not directly used for

this purpose, but its non-deuterated counterpart is.

Sample Preparation
Prepare cell membranes Prepare radiolabeled Prepare serial dilutions
expressing f1-AR ligand (e.g., 3H-CGP 12177) of Esmolol

\Incutation/
Y

Incubate membranes, radioligand,
and competitor at a set temperature

Separation
v

Separate bound from
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Detection & Analysis
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ICso and Ki values
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Caption: Workflow for a competitive radioligand binding assay to determine the affinity of
Esmolol for the B1-Adrenergic Receptor.

Conclusion

Esmolol-d7 hydrochloride is a critical tool for the accurate quantification of esmolol in
pharmacokinetic and metabolic studies. Its chemical properties are nearly identical to esmolol,
with the key difference being its increased mass due to deuterium labeling. Understanding its
analytical behavior and the pharmacological context of its parent compound is essential for its
effective use in research and drug development. This guide provides a foundational
understanding of these aspects to support the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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